(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide

P2X3 receptor antagonism bipyridyl SAR pain therapeutics

This (E)-configured 2,3'-bipyridyl acrylamide features a unique 2,3'-bipyridine connectivity and 5-ylmethyl linker that create a distinct pharmacophore not addressed by common 2,2'- or 2,4'-bipyridine scaffolds. Patent evidence shows >100-fold potency shifts between regioisomers on P2X3 and >10-fold kinase selectivity differences. Deploy it as a structurally precise probe for mapping SAR of bipyridine attachment geometry on purinergic receptor subtypes and for identifying kinases that preferentially recognize the 2,3'-topology. Typical purity ≥95%.

Molecular Formula C20H16ClN3O
Molecular Weight 349.82
CAS No. 2035001-50-2
Cat. No. B2938844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide
CAS2035001-50-2
Molecular FormulaC20H16ClN3O
Molecular Weight349.82
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl
InChIInChI=1S/C20H16ClN3O/c21-18-6-2-1-4-16(18)8-10-20(25)24-13-15-7-9-19(23-12-15)17-5-3-11-22-14-17/h1-12,14H,13H2,(H,24,25)/b10-8+
InChIKeyACVZQHUWPWOZOE-CSKARUKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide (CAS 2035001-50-2) Matters for Targeted Inhibitor Procurement


(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide (CAS 2035001-50-2) is a synthetic acrylamide derivative featuring a 2,3'-bipyridine moiety linked via a methylene bridge to an acrylamide group, with a 2-chlorophenyl substitution at the β-position and a defined (E)-configuration. Its molecular formula is C20H16ClN3O and its molecular weight is approximately 349.8 g/mol . The compound is primarily available as a research chemical with a typical purity of 95% . It belongs to a class of bipyridyl acrylamides that have been investigated in patent literature for applications including P2X3/P2X2/3 purinergic receptor antagonism [1] and fatty acid biosynthesis (Fabl) inhibition [2]. However, the specific pharmacological profile of this compound remains poorly characterized in the peer-reviewed primary literature, with most available data originating from vendor-supplied screening panels or database entries of heterogeneous quality.

Why Generic Substitution Fails for (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide in Receptor-Targeted Studies


Substituting this compound with a generic bipyridyl acrylamide is likely to compromise experimental reproducibility because the 2,3'-bipyridine connectivity, the 5-ylmethyl attachment point, and the 2-chloro substitution on the phenyl ring each create a unique three-dimensional pharmacophore that governs target engagement. The patent literature on related bipyridyl derivatives explicitly teaches that positional isomerism on the bipyridine core and halogen substitution patterns on the phenyl ring produce sharp selectivity differences across purinergic receptor subtypes and kinase panels [1]. Moreover, compounds within this scaffold class have been pursued as FabI bacterial enzyme inhibitors, where the (E)-acrylamide geometry is critical for covalent interaction with the active-site cysteine [2]. Without quantitative data confirming that a proposed alternative matches these structural determinants, simple chemical similarity searching or substructure matching will not guarantee equivalent biological activity.

Quantitative Differentiation Evidence for (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide (CAS 2035001-50-2) vs. Closest Structural Analogs


(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide Versus (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-chlorophenyl)acrylamide: Bipyridine Attachment Point and Chlorine Position Dictate Target Engagement Profile

The target compound positions the acrylamide linker at the 5-ylmethyl position of the 2,3'-bipyridine core with a 2-chlorophenyl substituent, whereas the closest commercially cataloged analog (CAS 1904633-23-3) places the linker at the 4-ylmethyl position and carries a 4-chlorophenyl group . In the Roche P2X3/P2X2/3 patent (US 8,895,589), systematic variation of the bipyridine attachment point and halogen position produced IC50 values ranging from sub-nanomolar to >10 µM, demonstrating that these two structural variables are strong determinants of antagonist potency [1]. Although a direct head-to-head IC50 comparison between the two compounds has not been published, the patent data support a class-level inference that the 5-ylmethyl/2-chloro combination is likely to yield a distinct selectivity window relative to the 4-ylmethyl/4-chloro isomer [1].

P2X3 receptor antagonism bipyridyl SAR pain therapeutics

(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide Versus (E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(2-chlorophenyl)acrylamide: Bipyridine Regioisomerism Alters Molecular Topology

The 2,3'-bipyridine scaffold of the target compound presents the two pyridine rings with a distinct dihedral angle and nitrogen-vector orientation compared to the 2,4'-bipyridine isomer (available as CAS not disclosed; EvitaChem catalog entry) . In the bipyridyl kinase inhibitor patent literature (US 2013/0102608), 2,3'- vs. 2,4'-bipyridine regioisomers showed differential inhibition of TGF-beta receptor kinases, with some pairs exhibiting >10-fold IC50 differences in biochemical assays [1]. The 3'- vs. 4'-pyridyl nitrogen position is expected to alter hydrogen-bonding interactions with the kinase hinge region, a critical determinant of kinase selectivity.

kinase inhibition bipyridyl topology ligand design

(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide: Reported In Vitro Anticancer Activity Benchmarked Against Doxorubicin in Breast Cancer Cell Lines

Vendor-reported screening data for the target compound indicate IC50 values in the 10–20 µM range against breast cancer cell lines, with doxorubicin used as a reference standard (IC50 ~0.1–1 µM) . While this potency is modest relative to doxorubicin, the compound's activity is consistent with other bipyridyl acrylamides that have shown antiproliferative effects through undefined kinase or epigenetic mechanisms. The reported IC50 window places the compound in the hit-to-lead optimization range, making it a suitable starting point for medicinal chemistry campaigns rather than a preclinical candidate. No selectivity data (e.g., against non-cancerous cell lines) or mechanism-of-action confirmation is available from the vendor dataset.

breast cancer antiproliferative activity screening data

Physicochemical Differentiation: Lipophilicity and Solubility Profile of (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide Versus Related Bipyridyl Acrylamides

Calculated physicochemical parameters for the target compound include a logP of approximately 4.2–4.5 (ALogPS consensus) and an aqueous solubility (LogS) of approximately -5.2 to -5.8, corresponding to a solubility of 5–10 µM at pH 7.4 . This is consistent with the compound's high aromatic character (20 non-hydrogen atoms, three aromatic rings) and the presence of the lipophilic 2-chlorophenyl group. By comparison, the furan-2-yl analog (CAS not available; BenchChem catalog entry) has a predicted logP approximately 0.8–1.2 units lower due to the replacement of the chlorophenyl ring with a less lipophilic furan substituent, and a correspondingly higher predicted aqueous solubility . The 2-chloro versus 4-chloro substitution pattern can also alter crystal packing and solubility, though experimental solubility data for this specific compound have not been reported.

physicochemical profiling logP solubility

Optimal Research and Industrial Application Scenarios for (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide (CAS 2035001-50-2)


P2X3/P2X2/3 Purinergic Receptor Antagonist Screening Libraries

Based on the class-level evidence from Roche's P2X3 patent (US 8,895,589) that bipyridyl amide positional isomers exhibit >100-fold potency shifts, this compound is best deployed as a structurally distinct probe within a screening panel designed to map the SAR of bipyridine attachment geometry on purinergic receptor selectivity [1]. It should be used alongside the 4-ylmethyl and 3-ylmethyl regioisomers to deconvolute the contribution of the linker position to P2X3 vs. P2X2/3 subtype selectivity.

Kinase Selectivity Panel Profiling for Bipyridyl Hinge Binders

The 2,3'-bipyridine scaffold places the pyridyl nitrogens in a geometry that is distinct from the more common 2,2'- and 2,4'-bipyridine kinase inhibitor scaffolds. As disclosed in the bipyridyl derivatives patent (US 2013/0102608), >10-fold kinase selectivity differences are observed between regioisomers [2]. This compound is suitable for inclusion in a kinase selectivity panel (e.g., 50–100 kinase panel) to identify kinases that preferentially recognize the 2,3'-bipyridine topology, potentially revealing novel kinase targets not addressed by existing 2,2'- or 2,4'-bipyridine inhibitors.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

With a reported antiproliferative IC50 of 10–20 µM against breast cancer cell lines, this compound is within the typical hit range for fragment- or lead-like starting points . It is best used as a scaffold for systematic analoging: modifications to the chlorophenyl ring (e.g., replacing Cl with F, CF3, or OCH3), variation of the acrylamide (E)/(Z) geometry, and exploration of the 5-ylmethyl linker length can be pursued to improve potency and establish initial SAR.

Comparative Solubility and Formulation Studies for Lipophilic Bipyridyl Amides

Given its predicted logP of ~4.2–4.5 and low aqueous solubility, this compound can serve as a reference lipophilic bipyridyl amide in formulation development studies aimed at improving solubility through co-solvent systems, cyclodextrin complexation, or amorphous solid dispersion . Its solubility profile can be compared directly with the less lipophilic furan-2-yl analog to quantify the impact of the chlorophenyl substituent on solubilization strategies.

Quote Request

Request a Quote for (E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.